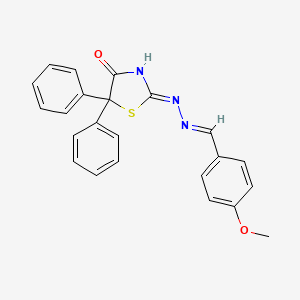
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
化学反応の分析
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
科学的研究の応用
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
類似化合物との比較
4-methoxybenzaldehyde (4-oxo-5,5-diphenyl-1,3-thiazolidin-2-ylidene)hydrazone can be compared with other thiazolidine derivatives, such as:
4-methoxybenzaldehyde (5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone: This compound has similar structural features but differs in the substitution pattern on the thiazolidine ring.
4-hydroxy-3-methoxybenzaldehyde (4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)hydrazone: This derivative has a hydroxyl group instead of a methoxy group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(2Z)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-5,5-diphenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-20-14-12-17(13-15-20)16-24-26-22-25-21(27)23(29-22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,26,27)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRACBZCQMSEVMJ-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(2,4-difluorophenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B6013226.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-cyclohexen-1-ylmethyl)methanamine](/img/structure/B6013257.png)
![N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B6013263.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6013270.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]amine](/img/structure/B6013276.png)
![N-(2-isopropoxyethyl)-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6013286.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6013292.png)

![3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B6013307.png)
![2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-](/img/structure/B6013326.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
